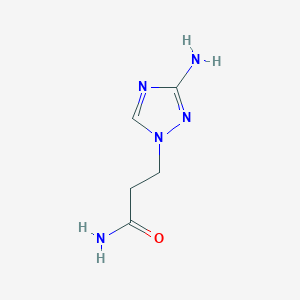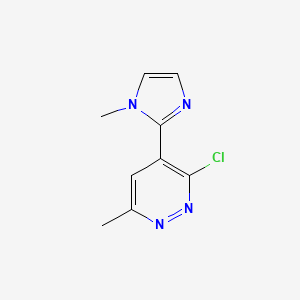![molecular formula C7H15NO2 B13175291 Methyl[2-(2-methyl-1,3-dioxolan-2-YL)ethyl]amine](/img/structure/B13175291.png)
Methyl[2-(2-methyl-1,3-dioxolan-2-YL)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl[2-(2-methyl-1,3-dioxolan-2-YL)ethyl]amine is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(2-methyl-1,3-dioxolan-2-YL)ethyl]amine typically involves the reaction of 2-methyl-1,3-dioxolane with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with larger reactors and more stringent control of reaction parameters. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The purification of the compound is achieved through distillation, crystallization, or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl[2-(2-methyl-1,3-dioxolan-2-YL)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted amines or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Methyl[2-(2-methyl-1,3-dioxolan-2-YL)ethyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of Methyl[2-(2-methyl-1,3-dioxolan-2-YL)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-2-methyl-1,3-dioxolane: This compound shares the dioxolane ring structure but differs in its substituents.
2-Methyl-2-ethyl-1,3-dioxolane: Another similar compound with slight variations in the alkyl groups attached to the dioxolane ring.
Uniqueness
Methyl[2-(2-methyl-1,3-dioxolan-2-YL)ethyl]amine is unique due to the presence of both the dioxolane ring and the amine group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H15NO2 |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
N-methyl-2-(2-methyl-1,3-dioxolan-2-yl)ethanamine |
InChI |
InChI=1S/C7H15NO2/c1-7(3-4-8-2)9-5-6-10-7/h8H,3-6H2,1-2H3 |
InChI-Schlüssel |
BVBUFTMMJGIFMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)CCNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


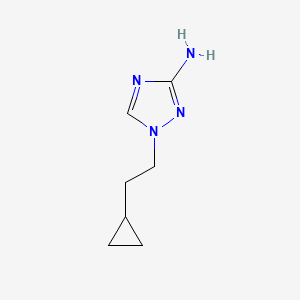
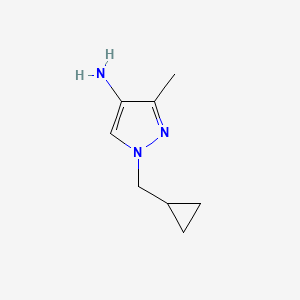
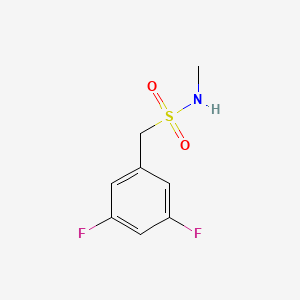
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoicacid](/img/structure/B13175226.png)
![(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13175231.png)

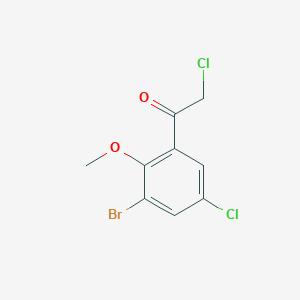
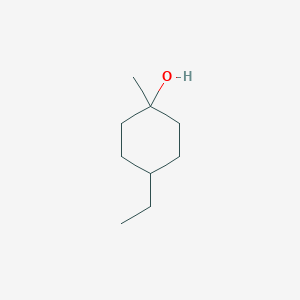
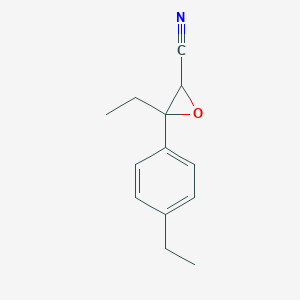
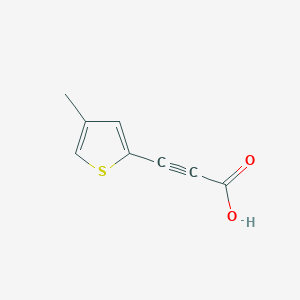
![4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13175276.png)
